N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide
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Description
N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C24H29N3O2S and its molecular weight is 423.6 g/mol. The purity is usually 95%.
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Biological Activity
N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide (commonly referred to as "the compound") is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[2,3-d]pyrimidine core. Its molecular formula is C18H24N4O2S, with a molecular weight of approximately 368.48 g/mol. The structural features contribute to its biological activity, particularly its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thieno[2,3-d]pyrimidines have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Mechanism of Action:
- Inhibition of Cell Cycle Progression: The compound may interfere with cell cycle regulators, leading to G1 or G2/M phase arrest.
- Induction of Apoptosis: Studies suggest that it activates caspase pathways and modulates Bcl-2 family proteins, promoting apoptotic cell death.
Case Study:
In a study involving human glioblastoma cells, derivatives of thieno[2,3-d]pyrimidines demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation) compared to untreated controls.
Antimicrobial Activity
The compound's structural analogs have also been investigated for their antimicrobial properties. Thieno[2,3-d]pyrimidine derivatives have shown efficacy against various bacterial strains, including resistant strains.
Mechanism of Action:
- Disruption of Bacterial Cell Wall: Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Inhibition of Nucleic Acid Synthesis: They may also interfere with DNA replication processes in bacteria.
Data Table: Antimicrobial Activity Comparison
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
N-cyclohexyl-N-[...] | P. aeruginosa | 8 µg/mL |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of the compound. Preliminary studies suggest that it has favorable absorption characteristics and moderate bioavailability.
Key Findings:
- Absorption: Rapid absorption post-administration with peak plasma concentrations reached within 1–2 hours.
- Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes.
- Toxicity Profile: Initial toxicity assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.
Properties
IUPAC Name |
N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-16-17(2)30-24-22(16)23(29)25-20(26-24)15-27(19-11-7-4-8-12-19)21(28)14-13-18-9-5-3-6-10-18/h3,5-6,9-10,19H,4,7-8,11-15H2,1-2H3,(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKHJJJFDNSLOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CN(C3CCCCC3)C(=O)CCC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.